molecular formula C18H10F2N2S B11928595 4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole CAS No. 919282-38-5

4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole

Cat. No.: B11928595
CAS No.: 919282-38-5
M. Wt: 324.3 g/mol
InChI Key: OFAFRHYSUZTOHU-UHFFFAOYSA-N
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Description

4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole is a fluorinated derivative of the benzothiadiazole (BTD) core, a well-established electron-deficient unit in organic electronics. The BTD scaffold is characterized by its strong electron-withdrawing nature, enabling applications in organic photovoltaics (OPVs), light-emitting diodes (OLEDs), and sensors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and 2,1,3-benzothiadiazole.

    Coupling Reaction: The 4-fluoroaniline is subjected to a coupling reaction with 2,1,3-benzothiadiazole in the presence of a suitable catalyst, such as palladium, under controlled conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale coupling reactions using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its electronic properties and make it suitable for different applications.

    Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, enhancing its optoelectronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Chemical Properties and Structure

4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole features a benzothiadiazole core with two fluorinated phenyl groups. The presence of fluorine enhances its electronic properties, making it suitable for applications in materials science. The molecular formula is C13_{13}H8_{8}F2_2N2_2S, with a molecular weight of approximately 324.35 g/mol. Its electron-withdrawing fluorine substituents influence its reactivity and photophysical properties.

Applications in Organic Electronics

One of the primary applications of this compound is in the field of organic electronics:

  • Organic Light Emitting Diodes (OLEDs) : The compound has been identified as a potential host material in phosphorescent OLED devices. Its excellent solubility in organic solvents allows for easy processing through coating or printing techniques . The unique structural characteristics contribute to its effectiveness as an emissive layer (EML) and electron transport layer (ETL) within these devices.
  • Photovoltaics : Research indicates that derivatives of benzothiadiazole can be utilized in polymer solar cells due to their ability to form low bandgap conjugated polymers. This property enhances light absorption and charge transport efficiency .

Biological Applications

Beyond electronic applications, this compound has shown promising results in biological contexts:

  • Fluorescence Imaging Probes : The compound has been explored as a fluorescent probe for bioimaging applications. Its high quantum yield and stability make it suitable for labeling cellular components such as nuclear DNA and mitochondria. Studies have demonstrated its effectiveness in visualizing cancer cells and monitoring cellular processes under various conditions .
  • Antitumor Activity : Compounds derived from benzothiadiazole have been investigated for their potential antitumor activities. Specific derivatives have shown efficacy against various cancer cell lines, indicating the therapeutic potential of such compounds .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • OLED Development : A study focused on the use of this compound in OLEDs highlighted its role as a host material that enhances the efficiency and stability of the devices. The research demonstrated improved performance metrics compared to traditional materials .
  • Bioimaging Applications : In another study, researchers synthesized derivatives that exhibited strong fluorescence properties. These derivatives were tested on various cancer cell lines, showing significant promise for use as imaging agents in cancer diagnostics .
  • Polymer Solar Cells : Research involving polymer solar cells showcased how incorporating benzothiadiazole derivatives improved the light-harvesting capabilities and overall efficiency of the cells. The findings suggested that these compounds could lead to advancements in renewable energy technologies .

Mechanism of Action

The mechanism by which 4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole exerts its effects is primarily related to its electronic structure. The presence of the benzothiadiazole core and the fluorophenyl groups allows for efficient charge transfer and delocalization, making it an excellent candidate for optoelectronic applications. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding, influencing various pathways involved in electronic and optical processes.

Comparison with Similar Compounds

Key Observations :

  • Fluorine substitution increases electron-withdrawing capacity compared to phenyl or thiophene groups, lowering the LUMO energy .
  • Bulky substituents (e.g., trimethylsilyl) reduce π-π stacking but may compromise solid-state luminescence .

Photophysical Properties

Table 2: Photophysical Data

Compound λₐᵦˢ (nm) λₑₘ (nm) Fluorescence Quantum Yield (ΦF) Notes
P2-BTD 350 520 0.45 (solid) High crystallinity enhances emission
4,7-Bis(4-fluorophenyl)-BTD 370 540 Not reported Predicted redshift due to fluorine’s electron-withdrawing effect
DTBT 420 600 0.30 (solution) Extended conjugation via thiophene
(TMS-P)₂-BTD 360 500 0.15 (solid) Silicone groups suppress aggregation but reduce ΦF

Key Observations :

  • Fluorine’s inductive effect redshifts absorption/emission compared to P2-BTD .
  • Thiophene substituents (DTBT) further extend conjugation but introduce steric challenges .

Electrochemical and Device Performance

Table 3: Electrochemical and Device Metrics

Compound LUMO (eV) HOMO (eV) PCE in OPVs (%) Application

Biological Activity

Chemical Identity

4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole (CAS No. 919282-38-5) is a compound belonging to the benzothiadiazole class. It has a molecular formula of C18H10F2N2SC_{18}H_{10}F_2N_2S and a molecular weight of approximately 324.35 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and material science.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiadiazole derivatives, including this compound. Research indicates that modifications on the benzothiadiazole core can significantly enhance anticancer activity. For instance:

  • In vitro Studies : Compounds exhibiting structural similarities to this compound have shown promising results against various cancer cell lines. For example, derivatives with halogen substitutions demonstrated enhanced cytotoxicity against MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : Studies suggest that these compounds may exert their effects through the inhibition of critical cellular pathways involved in tumor growth and metastasis. The presence of fluorine atoms is believed to enhance binding affinity to target proteins within cancer cells .

Antiviral Activity

The antiviral properties of benzothiadiazole derivatives have also been explored:

  • Anti-HIV Activity : Some studies report that fluorinated benzothiadiazoles exhibit significant anti-HIV activity. For instance, a related compound showed an EC50 value of 0.0364 µM against HIV-1 . The structure-activity relationship (SAR) analysis indicates that specific substitutions on the phenyl rings can modulate antiviral potency.

Antimicrobial Effects

Benzothiadiazoles have been investigated for their antimicrobial properties as well:

  • Antibacterial Activity : Compounds similar to this compound have demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives showed higher activity than gentamicin against E. coli and S. aureus with minimum inhibitory concentrations (MIC) as low as 8 µg/mL .

Table: Summary of Biological Activities

Activity Type Target Pathogen/Cell Line IC50/EC50 Value Reference
AnticancerMCF-7 (breast cancer)IC50 = 3.13 µg/mL
AntiviralHIV-1EC50 = 0.0364 µM
AntibacterialE. coliMIC = 8 µg/mL
S. aureusMIC = 16 µg/mL

Case Study 1: Anticancer Efficacy

A study conducted by Hosny et al. evaluated the anticancer efficacy of various benzothiadiazole derivatives against different cancer cell lines, including MCF-7 and HeLa cells. The study found that certain modifications led to significant increases in cytotoxicity compared to standard treatments.

Case Study 2: Antiviral Mechanism Exploration

Research into the antiviral mechanisms of benzothiadiazoles revealed that compounds with fluorine substitutions could effectively inhibit viral replication by interacting with viral proteins crucial for entry into host cells.

Q & A

Basic Research Questions

Q. What are standard synthetic routes for 4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole, and how do they ensure structural purity?

The synthesis typically involves coupling fluorophenyl groups to a benzothiadiazole core. A common method starts with brominated intermediates like 4,7-dibromo-2,1,3-benzothiadiazole, which undergoes Suzuki-Miyaura cross-coupling with 4-fluorophenylboronic acid. Reaction conditions (e.g., Pd catalysts, base, solvent) are optimized to minimize side products. Purity is verified via NMR, HPLC, and mass spectrometry. For example, alkyl-substituted analogs (e.g., 4,7-bis(4-octylthienyl)-benzothiadiazole) are synthesized similarly, with regioselectivity controlled by steric/electronic effects .

Q. How are optical properties (e.g., absorption/emission) characterized for this compound, and what key parameters are reported?

UV-Vis spectroscopy measures π–π* transitions (absorption maxima ~350–500 nm), while fluorescence spectroscopy quantifies Stokes shifts and quantum yields. Solvatochromic effects are tested in solvents of varying polarity. For example, alkyl-substituted benzothiadiazole derivatives exhibit molar extinction coefficients >10⁴ L·mol⁻¹·cm⁻¹ and fluorescence quantum yields up to 0.8, influenced by substituent orientation (e.g., 4-octyl vs. 3-octyl thienyl groups) .

Advanced Research Questions

Q. How do fluorinated aryl groups enhance the electronic properties of benzothiadiazole-based polymers in optoelectronic devices?

Fluorination lowers the HOMO level (~0.2–0.3 eV reduction), improving open-circuit voltage in solar cells. Fluorine’s electron-withdrawing effect stabilizes charge transfer states and enhances donor-acceptor interactions. For instance, PCDTBT polymers incorporating fluorinated benzothiadiazole exhibit higher power conversion efficiencies (7–8%) than non-fluorinated analogs due to improved charge separation and reduced recombination .

Q. What experimental strategies resolve contradictions in reported optical band gaps for benzothiadiazole derivatives?

Discrepancies arise from substituent positioning (e.g., 4- vs. 3-octyl thienyl groups) and steric hindrance. For example, 4,7-bis(4-octylthienyl)-benzothiadiazole (PB4TB) has a band gap of 1.96 eV, while its 3-octyl analog (PB3TB) shows 2.01 eV due to reduced planarity. Computational modeling (DFT) and X-ray crystallography clarify structural contributions to electronic transitions .

Q. How can intermolecular interactions (e.g., hydrogen bonding, π–π stacking) be engineered to optimize self-assembly in benzothiadiazole crystals for optical waveguiding?

Ortho-substituted nitro/alkoxyl groups on rigid benzothiadiazole skeletons create buffer zones for molecular adaptation while maintaining orientation. For example, 4,7-bis(phenylethynyl)-benzothiadiazole crystals exhibit elastic flexibility and efficient light propagation (loss coefficient <0.1 dB/mm) via balanced hydrogen bonding and π–π interactions .

Q. What methodologies validate charge transport in covalent organic frameworks (COFs) incorporating benzothiadiazole acceptors?

D–A COFs (e.g., 2,1,3-benzothiadiazole-4,7-diboronic acid + HHTP donor) are studied via transient absorption spectroscopy to track charge separation (~1 ps) and recombination lifetimes (~µs). Electron microscopy (TEM) and grazing-incidence XRD correlate morphology (e.g., crystallinity) with photoconductivity (~10⁻⁴ S/cm) .

Q. Methodological Notes

  • Synthetic Protocols : Prioritize Pd-catalyzed cross-coupling for regioselectivity.
  • Characterization : Combine XRD for crystallinity, cyclic voltammetry for redox potentials, and transient spectroscopy for charge dynamics.
  • Contradiction Mitigation : Use DFT to model substituent effects and validate with experimental optical/electrochemical data.

Properties

CAS No.

919282-38-5

Molecular Formula

C18H10F2N2S

Molecular Weight

324.3 g/mol

IUPAC Name

4,7-bis(4-fluorophenyl)-2,1,3-benzothiadiazole

InChI

InChI=1S/C18H10F2N2S/c19-13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-23-22-18)12-3-7-14(20)8-4-12/h1-10H

InChI Key

OFAFRHYSUZTOHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)F)F

Origin of Product

United States

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